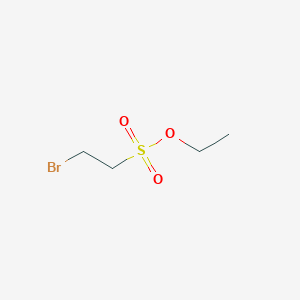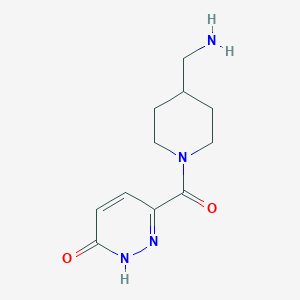
6-(4-(aminomethyl)piperidine-1-carbonyl)pyridazin-3(2H)-one
Vue d'ensemble
Description
6-(4-(Aminomethyl)piperidine-1-carbonyl)pyridazin-3(2H)-one, also known as 6-AMPCP, is a synthetic chemical compound that has been studied for its potential applications in scientific research. This compound has been found to possess a wide range of biochemical and physiological effects, and has been used to investigate the mechanisms of action of various drugs.
Applications De Recherche Scientifique
Synthetic Pathways and Derivatives The compound is involved in various synthetic pathways leading to a variety of heterocyclic compounds with potential biological activities. A notable example is the synthesis of thieno[2,3-c]pyridazines, pyrimido[4',5':4,5]thieno[2,3-c]pyridazines, and pyridazino[4',3':4,5]thieno[3,2-d][1,2,3]triazines. These compounds are formed through reactions involving halocompounds, chloroacetamide, carbon disulfide, triethyl orthoformate, and sodium nitrite. The synthesis pathways also include the formation of aminopyridazines and tetrazolo[1,5-b]pyridazine through nucleophilic substitution reactions with amines and sodium azide, highlighting the versatility of the compound in synthesizing structurally diverse molecules (El-Gaby et al., 2003) (El-Gaby et al., 2003).
Pharmacological Applications The compound and its derivatives show promise in pharmacological research. For instance, derivatives of the compound, such as fused pyridazines with cyclic amines like piperidine or piperazine, have been synthesized and evaluated for their antihistaminic activity and inhibitory effects on eosinophil infiltration. Notably, specific derivatives have shown potent antihistaminic activity and inhibited eosinophil infiltration in skin reactions, demonstrating potential therapeutic applications in conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
Structural Analysis and Material Science The compound's derivatives have been involved in studies focusing on the structural analysis of anticonvulsant drugs. The research includes solving crystal structures and understanding the orientation and electronic properties of molecules, such as the inclination of phenyl rings and delocalization of nitrogen lone pairs, which are crucial for the pharmacological properties of these compounds. This type of analysis contributes to the design and optimization of new drugs with improved efficacy and safety profiles (Georges et al., 1989) (Georges et al., 1989).
Propriétés
IUPAC Name |
3-[4-(aminomethyl)piperidine-1-carbonyl]-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c12-7-8-3-5-15(6-4-8)11(17)9-1-2-10(16)14-13-9/h1-2,8H,3-7,12H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKVORVENOLHNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)C2=NNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





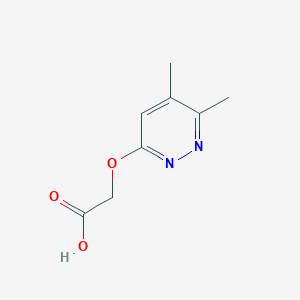
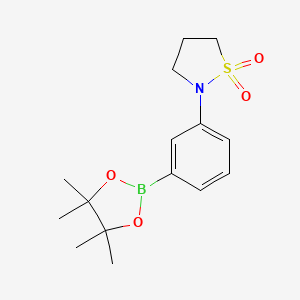
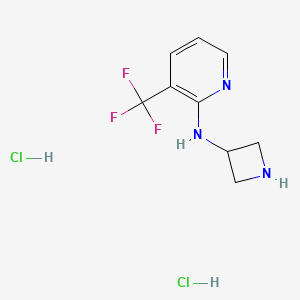


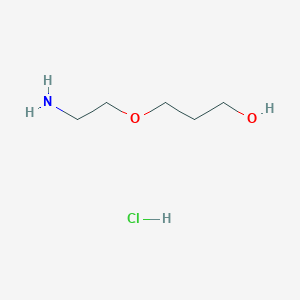

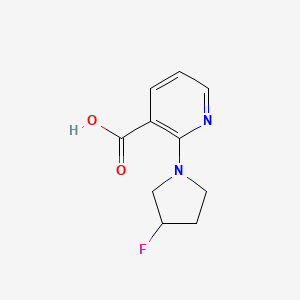


![6-Chloropyrido[3,2-d]pyrimidin-4-amine](/img/structure/B1488079.png)
